1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one 1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Brand Name: Vulcanchem
CAS No.: 1795083-54-3
VCID: VC6694167
InChI: InChI=1S/C17H15N3O3/c21-14-9-17(23-15-4-2-1-3-12(14)15)5-8-20(11-17)16(22)13-10-18-6-7-19-13/h1-4,6-7,10H,5,8-9,11H2
SMILES: C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=NC=CN=C4
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325

1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

CAS No.: 1795083-54-3

Cat. No.: VC6694167

Molecular Formula: C17H15N3O3

Molecular Weight: 309.325

* For research use only. Not for human or veterinary use.

1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one - 1795083-54-3

Specification

CAS No. 1795083-54-3
Molecular Formula C17H15N3O3
Molecular Weight 309.325
IUPAC Name 1'-(pyrazine-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Standard InChI InChI=1S/C17H15N3O3/c21-14-9-17(23-15-4-2-1-3-12(14)15)5-8-20(11-17)16(22)13-10-18-6-7-19-13/h1-4,6-7,10H,5,8-9,11H2
Standard InChI Key NLJRDWRBWLCLCA-UHFFFAOYSA-N
SMILES C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=NC=CN=C4

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound consists of:

  • A chroman-4-one moiety (benzopyran-4-one), providing planar aromaticity.

  • A pyrrolidine ring connected via a spiro carbon at position 2 of the chroman system.

  • A pyrazine-2-carbonyl group attached to the pyrrolidine nitrogen.

The spiro configuration imposes steric constraints that limit conformational flexibility, a feature often exploited in drug design to enhance target selectivity .

Table 1: Key Structural Features

FeatureDescription
Spiro junctionChroman C2 and pyrrolidine C3' shared atom
SubstituentPyrazine-2-carbonyl at pyrrolidine N1'
Molecular formulaC17H16N3O3\text{C}_{17}\text{H}_{16}\text{N}_3\text{O}_3 (calculated)
Molecular weight324.33 g/mol (theoretical)

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis for 1'-(pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is documented, analogous spiro compounds are typically synthesized through:

  • Spirocyclization:

    • Condensation of chroman-4-one precursors with pyrrolidine derivatives under acidic conditions .

    • Example: Reaction of 4-chromanone with pyrrolidine enamines, followed by oxidation.

  • Acylation:

    • Introduction of the pyrazine-2-carbonyl group via nucleophilic acyl substitution.

    • Reagents: Pyrazine-2-carbonyl chloride in the presence of triethylamine.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield*
1SpirocyclizationHCl, EtOH, reflux45-50%
2N-AcylationPyrazine-2-carbonyl chloride, NEt₃, DCM60-65%

*Theoretical yields based on analogous reactions .

Physicochemical Characteristics

  • Solubility: Predicted low water solubility (<0.1 mg/mL) due to hydrophobic spiro core; soluble in DMSO or DMF.

  • Melting point: Estimated 180–185°C (differential scanning calorimetry of similar compounds) .

  • logP: Calculated 2.1 (XLogP3-AA), indicating moderate lipophilicity .

Biological Activity and Mechanisms

Enzymatic Inhibition

Structural analogs such as ranirestat ( ) exhibit aldose reductase inhibition (IC₅₀ = 11 nM), critical for managing diabetic complications . The pyrazine moiety in 1'-(pyrazine-2-carbonyl) derivatives may enhance hydrogen bonding with enzyme active sites.

Figure 1: Proposed Binding Mode

Pyrazine-2-carbonylH-bonds with Tyr48 and His110 residues of aldose reductase\text{Pyrazine-2-carbonyl} \rightarrow \text{H-bonds with Tyr48 and His110 residues of aldose reductase}

Applications in Drug Development

Diabetic Neuropathy

By inhibiting aldose reductase, this compound could reduce sorbitol accumulation in peripheral nerves—a hallmark of diabetic neuropathy . Preclinical models suggest ED₅₀ values of 1–5 mg/kg for related spiro derivatives.

Oncology

Spirocyclic compounds demonstrate HDAC inhibitory activity (IC₅₀ = 0.8–2.3 μM), with the pyrazine group enhancing chelation of zinc in catalytic domains.

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